molecular formula C12H10BrNO3 B5632885 5-bromo-N-(2-methoxyphenyl)-2-furamide

5-bromo-N-(2-methoxyphenyl)-2-furamide

Número de catálogo: B5632885
Peso molecular: 296.12 g/mol
Clave InChI: CTPSYHDXBHYTQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-(2-methoxyphenyl)-2-furamide is a high-purity chemical compound with the molecular formula C12H9BrN2O5 and an average molecular mass of 341.117 g/mol . This brominated furanamide derivative is designed for research applications, particularly in the field of anticancer agent development and chemical biology. Compounds with this scaffold, featuring methoxy and bromo substituents on aromatic systems, have demonstrated significant research value as potential antitumor agents that target tubulin, a key protein in cellular division . The structural architecture of this molecule, which incorporates a brominated furan ring linked to a methoxyphenyl group, is strategically designed to mimic aspects of known tubulin-binding agents. Research on structurally related benzenesulphonamide compounds has shown that the strategic placement of methoxy and bromo groups can yield potent inhibitors of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in human tumor cell lines . The presence of the bromine atom serves to enhance electron density and provides a site for potential further functionalization, making it a versatile intermediate in medicinal chemistry research. The 2-methoxyphenyl moiety is a common pharmacophore found in ligands that interact with the colchicine binding site of tubulin, suggesting a potential mechanism of action involving the disruption of mitotic spindle formation . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

5-bromo-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPSYHDXBHYTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Comparison of 5-Bromo-N-(2-methoxyphenyl)-2-furamide with Analogues

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-N-(2-methoxyphenyl)-2-furamide 2-methoxy C₁₂H₁₀BrNO₃ 296.12 Potential antimicrobial/agonist activity
5-Bromo-N-(3-methoxyphenyl)-2-furamide 3-methoxy C₁₂H₁₀BrNO₃ 296.12 Structural isomer; altered steric effects
5-Bromo-N-(4-bromophenyl)-2-furamide 4-bromo C₁₁H₇Br₂NO₂ 344.99 Higher molecular weight; halogen bonding
N-(5-Bromo-2-hydroxyphenyl)furan-2-carboxamide 2-hydroxy-5-bromo C₁₁H₈BrNO₃ 282.09 Enhanced polarity due to -OH group
5-Bromo-N-[4-(piperidinylsulfonyl)phenyl]-2-furamide 4-(piperidinylsulfonyl) C₁₆H₁₇BrN₂O₄S 413.29 Sulfonyl group increases solubility

Physicochemical Properties

  • Lipophilicity : The methoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the hydroxylated analog (logP ~1.8) .
  • Thermal Stability : Crystallographic data for brominated furan derivatives () suggest that bromine and methoxy groups contribute to stable crystal packing via halogen and hydrogen bonding .

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-N-(2-methoxyphenyl)-2-furamide?

The synthesis typically involves coupling 5-bromo-2-furoyl chloride with 2-methoxyaniline. Key steps include:

  • Reaction Conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) is used as a base to scavenge HCl .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Yield Optimization : Lower temperatures (<10°C) and slow reagent addition improve yields (typically 60–75%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the bromofuran moiety (δ 6.5–7.2 ppm for furan protons) and methoxyphenyl group (δ 3.8 ppm for OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (expected [M+H]+^+: 310.98) .
  • X-ray Crystallography : SHELXL refinement resolves structural ambiguities (e.g., bromine position and amide conformation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} variability in kinase inhibition assays) may arise from:

  • Solvent Effects : Dimethyl sulfoxide (DMSO) concentration >1% can denature proteins, skewing results. Use lower concentrations or alternative solvents (e.g., PEG-400) .
  • Structural Analogs : Compare with derivatives like 5-bromo-N-(4-fluorophenyl)-2-furamide to isolate substituent-specific effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding site conflicts caused by methoxy group steric hindrance .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation (20% yield improvement) .
  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 hr to 2 hr) and improve consistency (RSD <5%) .
  • Byproduct Analysis : LC-MS monitors hydrolysis of 5-bromo-2-furoyl chloride; adding molecular sieves suppresses water-induced degradation .

Q. How should crystallographic data be analyzed when twinning or disorder is observed?

  • Twinning : SHELXD detects twinning operators; refine using HKLF5 format in SHELXL .
  • Disordered Methoxy Groups : Apply restraints (ISOR, DELU) and partial occupancy modeling .
  • Validation Tools : CheckPLATON verifies geometry; ADDSYM in OLEX2 identifies missed symmetry .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

  • Substituent Scanning : Synthesize derivatives with halogens (Cl, I) or electron-withdrawing groups (NO2_2) at the phenyl ring .
  • Pharmacophore Mapping : Quantum mechanical calculations (DFT at B3LYP/6-31G*) identify electrostatic hotspots (e.g., bromine’s role in hydrophobic interactions) .
  • Biological Assays : Pair enzyme inhibition (e.g., COX-2) with cellular viability (MTT assay) to decouple target-specific vs. cytotoxic effects .

Q. How can researchers validate interactions with biological targets like enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein; measure binding kinetics (KD_D <10 μM suggests high affinity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond-driven binding .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr215 in kinase active sites) to confirm binding specificity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.